molecular formula C10H8FNO B8509919 4-Fluoro-3-(furan-3-yl)aniline

4-Fluoro-3-(furan-3-yl)aniline

Cat. No. B8509919
M. Wt: 177.17 g/mol
InChI Key: XUCUXEACXWTQAP-UHFFFAOYSA-N
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Patent
US08415479B2

Procedure details

Using the same method as in Example 19-(ii), 3-furanboronic acid was reacted with the 3-bromo 4-fluoro-aniline to give 4-fluoro-3-(furan-3-yl)aniline (yield: 65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.Br[C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[F:17])[NH2:13]>>[F:17][C:16]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=1[C:3]1[CH:4]=[CH:5][O:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)C1=COC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.